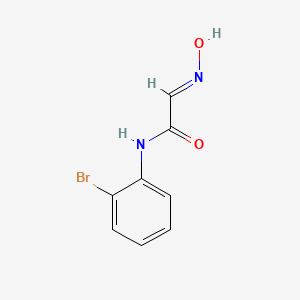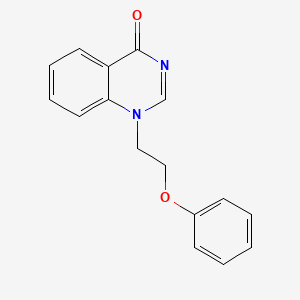
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide, commonly known as Napabucasin, is a small molecule inhibitor that has shown potential in the treatment of cancer. It is a member of the imidazole family, and its chemical structure is C10H8BrN3O2. Napabucasin has been found to inhibit the activity of cancer stem cells, which are responsible for the growth and spread of tumors.
Wirkmechanismus
The mechanism of action of Napabucasin involves the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is involved in the regulation of cell growth and survival. It is overexpressed in many types of cancer, and its activation is associated with tumor growth and metastasis. Napabucasin inhibits the activity of STAT3, which leads to the inhibition of cancer stem cells and the suppression of tumor growth.
Biochemische Und Physiologische Effekte
Napabucasin has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of cancer stem cells, which are responsible for the growth and spread of tumors. Napabucasin has also been found to enhance the effectiveness of chemotherapy and radiation therapy. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Napabucasin has also been found to inhibit the expression of several genes involved in the regulation of cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Napabucasin is its potential use in cancer therapy. It has been found to have activity against a variety of cancer types, and it has been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, there are also some limitations to using Napabucasin in lab experiments. One limitation is its low overall yield, which can make it difficult to produce large quantities of the compound. Another limitation is its relatively high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Napabucasin. One area of research is the optimization of the synthesis method to increase the overall yield of the compound. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to Napabucasin. Additionally, there is a need for further studies to investigate the safety and efficacy of Napabucasin in clinical trials. Finally, there is a need for the development of new formulations and delivery methods for Napabucasin to improve its bioavailability and therapeutic efficacy.
Synthesemethoden
The synthesis of Napabucasin involves a series of chemical reactions. The starting material is 2-bromoaniline, which is reacted with ethyl oxalyl chloride to form a diester. The diester is then treated with hydroxylamine hydrochloride to form the hydroxylamine ester. Finally, the hydroxylamine ester is reacted with 2-bromoacetophenone to form Napabucasin. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
Napabucasin has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the activity of cancer stem cells, which are responsible for the growth and spread of tumors. Napabucasin has been shown to have activity against a variety of cancer types, including colorectal, pancreatic, and lung cancer. It has also been found to enhance the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
(2E)-N-(2-bromophenyl)-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQMJREXXFSBT-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=NO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=N/O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide | |
CAS RN |
1191245-18-7 |
Source


|
| Record name | N-(2-bromophenyl)-2-(N-hydroxyimino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one](/img/structure/B1167896.png)

![5-(2-phenoxyethyl)-5H-indolo[2,3-b]quinoxaline](/img/structure/B1167904.png)
